molecular formula C20H35N7O7 B1671970 Glycyl-prolyl-arginyl-proline CAS No. 67869-62-9

Glycyl-prolyl-arginyl-proline

Cat. No. B1671970
CAS RN: 67869-62-9
M. Wt: 425.5 g/mol
InChI Key: ZYTSTPIIKNCGRE-QKWXXBCPSA-N
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Description

Glycyl-prolyl-arginyl-proline (GPRP) is a peptide that mimics the N-terminal Gly-Pro-Arg region in the α chain of fibrin protein . It has been used for the formation of a crystal composed of GPRP and the 30kDa C-terminal fragment from the γ chain of fibrinogen .


Synthesis Analysis

The synthesis of GPRP involves complex biochemical processes. For instance, thrombin activity was inhibited in heparinized blood by the synthetic competitive inhibitor, D-phenylalanyl-L-prolyl-L-arginyl chloromethylketone (FPRCH2Cl), resulting in a marked reduction in the rate of platelet accumulation on collagen surfaces .


Molecular Structure Analysis

The empirical formula of GPRP is C18H31N7O5 . The molecular weight is 425.48 . The SMILES string representation of the molecule is NCC(=O)N1CCC[C@H]1C(=O)NC@@H=N)C(=O)N2CCC[C@H]2C(O)=O .


Chemical Reactions Analysis

GPRP is capable of increasing free thrombin . It suppresses the early steps of fibrin polymerization . The amide derivative of this peptide prevents the degradation of fibrinogen and fragment D by plasmin, even in the presence of EGTA .


Physical And Chemical Properties Analysis

GPRP is a peptide with a molecular weight of 425.48 . It is typically stored at a temperature of -20°C .

Scientific Research Applications

Fibrin Polymerization Inhibitor

GPRP is a peptide that mimics the N-terminal Gly-Pro-Arg region in the α chain of fibrin protein . It suppresses the early steps of fibrin polymerization . The amide derivative of this peptide prevents the degradation of fibrinogen and fragment D by plasmin, even in the presence of EGTA (ethylene glycol-bis (β-aminoethyl ether)- N, N, N ′, N ′-tetraacetic acid) .

Thrombin Generation

GPRP is capable of increasing free thrombin . Thus it can be utilized to make thrombin-degranulated platelets, which helps in studying platelet reactions .

Crystal Formation

GPRP has been used for the formation of crystal composed of GPRP and the 30kDa C-terminal fragment from the γ chain of fibrinogen (rFbgγC30), cloned and expressed in Pichia pastoris .

Prolyl Cleaving Activity

Post-proline cleaving enzymes (PPCEs) display preferences towards the Pro-X bonds for hydrolysis . This level of selectivity is substantial and has benefited the brewing industry, therapeutics for celiac disease by targeting proline-rich substrates, drug targets for human diseases, and proteomics analysis .

Neutrophils Recruitment

Proinflammatory POPs together with matrix metalloproteinases (MMPs) can generate matrikine proline-glycine-proline (PGP) by breaking down the proline-rich collagen of the ECM . The end-product of POP cleavage, prolyl-glycyl-proline (PGP), is then acetylated into AcPGP, which acts as a chemoattractant for neutrophils recruitment .

Neuroprotective Potentials

Although not directly related to GPRP, its analog glycine-L-proline-L-glutamate (GPE) and its peptidomimetics have shown neuroprotective potentials . This opens the way for developing a novel molecule for treating neurodegenerative disorders, including Alzheimer’s Disease .

Future Directions

The structural modification of GPRP affects its properties only if a glycine or proline is replaced by another amino acid . This knowledge could contribute to the advancement of novel strategies involving dipeptide-based synthesizable molecules and drug development studies .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N7O5/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPZDDCNKXMOMC-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90987215
Record name N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90987215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-prolyl-arginyl-proline

CAS RN

67869-62-9
Record name Glycyl-prolyl-arginyl-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067869629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90987215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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